N3-Methyl Substitution Enables Differential Tyrosinase Inhibition Potency vs. N3-Unsubstituted Rhodanine Scaffold
In the BMTTZD (benzylidene-3-methyl-2-thioxothiazolidin-4-one) analog series, all compounds bear the N3-methyl group. The most potent analog (compound 3; 2,4-dihydroxy substitution) achieved IC50 = 0.08 µM against mushroom tyrosinase with l-tyrosine substrate, representing 220-fold greater potency than kojic acid (IC50 = 17.68 µM), and IC50 = 1.12 µM with l-dopa (22-fold vs. kojic acid IC50 = 24.09 µM) [1]. By contrast, the N3-unsubstituted analog 2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one (CAS 49581-16-0) has no published tyrosinase IC50, and its structural characterization is limited to crystallography and iodine adduct formation [2]. The N3-methyl group is essential for the tyrosinase inhibitory activity observed in the BMTTZD series; its removal in the 49581-16-0 scaffold eliminates this demonstrated bioactivity profile.
| Evidence Dimension | Tyrosinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly tested; structurally belongs to N3-methyl BMTTZD class typified by IC50 range 0.08–17.62 µM (l-tyrosine substrate) and 1.12–>200 µM (l-dopa substrate) |
| Comparator Or Baseline | Analog 3 (BMTTZD series): IC50 0.08 µM (l-tyrosine), 1.12 µM (l-dopa); Analog 1: IC50 3.82 µM (l-tyrosine), 17.62 µM (l-dopa); Kojic acid: IC50 17.68 µM (l-tyrosine), 24.09 µM (l-dopa); N3-unsubstituted analog (CAS 49581-16-0): no tyrosinase data available |
| Quantified Difference | BMTTZD class: up to 220-fold (l-tyrosine) and 22-fold (l-dopa) more potent than kojic acid. N3-unsubstituted analog: no detectable tyrosinase inhibition reported. |
| Conditions | Mushroom tyrosinase; l-tyrosine and l-dopa substrates; kinetic and cell-based (B16F10 murine melanoma) assays |
Why This Matters
The presence of the N3-methyl group is a structural prerequisite for the tyrosinase inhibitory activity demonstrated by this compound class; procurement of the N3-unsubstituted analog (CAS 49581-16-0) would forfeit this entire bioactivity dimension.
- [1] Kim, H.J.; Jung, H.J.; Kim, Y.E.; Jeong, D.; Park, H.S.; Park, H.S.; Kang, D.; Park, Y.; Chun, P.; Chung, H.Y.; Moon, H.R. Investigation of the Efficacy of Benzylidene-3-methyl-2-thioxothiazolidin-4-one Analogs with Antioxidant Activities on the Inhibition of Mushroom and Mammal Tyrosinases. Molecules 2024, 29, 2887. Table 1: IC50 values for analogs 1–8 vs. kojic acid with l-tyrosine and l-dopa substrates. View Source
- [2] Ismayilov, R.H.; Abdullayev, Y.A.; et al. Perspective anti-thyroid drug 2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one: X-ray and thermogravimetric characterization of two novel molecular adducts, obtained by interaction with I2. J. Mol. Struct. 2019, 1180, 629–635. View Source
